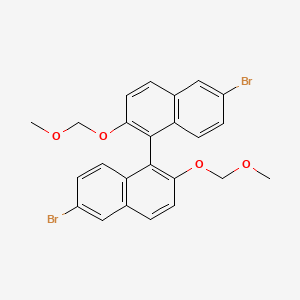

(R)-6,6'-Dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl

Description

(R)-6,6'-Dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl (CAS: 211560-97-3) is a chiral binaphthyl derivative with bromine substituents at the 6,6' positions and methoxymethoxy (-OCH2OCH3) groups at the 2,2' positions. Its molecular formula is C24H20Br2O4 (MW: 532.22), and it is a white crystalline solid with a melting point of 133°C . The methoxymethoxy groups serve as protective functionalities for hydroxyl groups, enabling selective deprotection for downstream synthetic applications, such as the preparation of 6,6'-disubstituted BINOL derivatives . This compound is enantiomerically pure (≥98%, 99% ee) and is critical in asymmetric catalysis, polymer chemistry, and materials science .

Properties

IUPAC Name |

6-bromo-1-[6-bromo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20Br2O4/c1-27-13-29-21-9-3-15-11-17(25)5-7-19(15)23(21)24-20-8-6-18(26)12-16(20)4-10-22(24)30-14-28-2/h3-12H,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPLLZDVWXACTEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C2=C(C=C1)C=C(C=C2)Br)C3=C(C=CC4=C3C=CC(=C4)Br)OCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20Br2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211560-97-3, 179866-74-1 | |

| Record name | (S)-6,6'-Dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (R)-6,6'-Dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6,6’-Dibromo-2,2’-bis(methoxymethoxy)-1,1’-binaphthyl typically involves the bromination of ®-2,2’-bis(methoxymethoxy)-1,1’-binaphthyl. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane. The reaction conditions usually involve maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of ®-6,6’-Dibromo-2,2’-bis(methoxymethoxy)-1,1’-binaphthyl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-6,6’-Dibromo-2,2’-bis(methoxymethoxy)-1,1’-binaphthyl undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The methoxymethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atoms or reduce other functional groups present in the molecule.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in anhydrous solvents like ether or tetrahydrofuran (THF).

Major Products Formed

Substitution Reactions: The major products are the substituted derivatives of the original compound, depending on the nucleophile used.

Oxidation Reactions: The major products are the oxidized forms of the methoxymethoxy groups, such as aldehydes or carboxylic acids.

Reduction Reactions: The major products are the reduced forms of the compound, with the bromine atoms or other functional groups being removed or reduced.

Scientific Research Applications

®-6,6’-Dibromo-2,2’-bis(methoxymethoxy)-1,1’-binaphthyl has several scientific research applications, including:

Asymmetric Synthesis: The chiral nature of the compound makes it a valuable chiral auxiliary or ligand in asymmetric synthesis, enabling the production of enantiomerically pure compounds.

Catalysis: It is used as a chiral catalyst in various organic reactions, including asymmetric hydrogenation, oxidation, and C-C bond formation reactions.

Material Science: The compound is used in the synthesis of chiral materials and polymers with unique optical and electronic properties.

Pharmaceutical Research: It is investigated for its potential use in the synthesis of chiral drugs and active pharmaceutical ingredients (APIs).

Biological Studies: The compound is used in studies related to chiral recognition and enantioselective interactions in biological systems.

Mechanism of Action

The mechanism of action of ®-6,6’-Dibromo-2,2’-bis(methoxymethoxy)-1,1’-binaphthyl is primarily related to its chiral nature and ability to interact with other chiral molecules. The compound can form chiral complexes with metal ions, which can then participate in various catalytic processes. The molecular targets and pathways involved depend on the specific application, such as catalysis or asymmetric synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Binaphthyl Derivatives

6,6'-Dibromo-2,2'-dimethoxy-1,1'-binaphthalene

- Structure : Bromine at 6,6', methoxy (-OCH3) at 2,2' (C22H16Br2O2, MW: 472.18).

- Key Differences : Smaller substituents (methoxy vs. methoxymethoxy) reduce steric bulk and alter solubility. The absence of the methoxymethoxy group limits its utility in stepwise deprotection strategies.

- Applications : Primarily used as a precursor for Suzuki coupling reactions to introduce aryl groups at the 6,6' positions .

(R)-6,6'-Dibromo-2,2'-di(methoxyethoxymethyloxy)-1,1'-binaphthyl (M-2)

- Structure : Methoxyethoxymethyloxy (-OCH2CH2OCH3) at 2,2' positions.

- Key Differences : The longer ethylene spacer in the protecting group enhances solubility in polar solvents compared to methoxymethoxy.

- Applications : Polymerized with p-divinylbenzene via Heck reactions to form chiral conjugated polymers with strong blue fluorescence and circular dichroism (CD) activity .

(R)-6,6'-Br2BINOL (6,6'-Dibromo-1,1'-bi-2-naphthol)

- Structure : Hydroxyl (-OH) at 2,2', bromine at 6,6' (C20H12Br2O2, MW: 452.08).

- Key Differences : Hydroxyl groups enable direct coordination to metals (e.g., Zr, Ru), making it a superior ligand in asymmetric catalysis. Lacks protective groups, limiting further functionalization without prior modification .

- Applications : Used in zirconium-catalyzed enantioselective Mannich reactions (up to 99% ee) .

Physicochemical Properties

| Property | Target Compound | 6,6'-Dibromo-2,2'-dimethoxy | (R)-6,6'-Br2BINOL |

|---|---|---|---|

| Molecular Weight | 532.22 | 472.18 | 452.08 |

| Melting Point | 133°C | ~160°C (estimated) | 245–247°C |

| Solubility | Moderate in CH2Cl2, THF | High in CHCl3 | Low in apolar solvents |

| Chirality | 99% ee | Racemic or enantiopure | 99% ee |

- Thermal Stability: Methoxymethoxy groups degrade at ~200°C, whereas hydroxyl groups in BINOL derivatives withstand higher temperatures .

- CD Activity : The target compound’s polymer exhibits a strong Cotton effect at 250–300 nm, comparable to ethoxy-protected analogs .

Asymmetric Catalysis

- The target compound is a precursor to phosphoric acid catalysts (e.g., (6,6'-Dibromo-1,1'-binaphthyl-2,2'-yl)-phosphoric acid ) for enantioselective transformations .

- In contrast, (R)-6,6'-Br2BINOL directly coordinates to Zr(IV) for Mannich reactions, achieving higher yields (up to 95%) .

Polymer Chemistry

- Analogous dimethoxy derivatives lack the methoxymethoxy group’s rigidity, resulting in weaker CD signals .

Functional Materials

- Chromophores derived from 6,6'-dibromo-2,2'-dialkoxybinaphthyls (e.g., hexyloxy) exhibit glass-forming properties and tunable electroluminescence . The target compound’s methoxymethoxy groups may enhance solubility for solution-processed films.

Biological Activity

(R)-6,6'-Dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl is a synthetic compound with notable structural features that confer unique biological properties. Its molecular formula is C24H20Br2O4, and it has a molecular weight of 532.23 g/mol. This compound has garnered interest in various fields, including medicinal chemistry and materials science, due to its potential applications as a chiral catalyst and in biological systems.

- IUPAC Name: this compound

- CAS Number: 179866-74-1

- Purity: ≥95%

- Melting Point: Not specified

- Solubility: Soluble in organic solvents like chloroform

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its interactions with various biological targets. Here are key findings from recent studies:

Anticancer Activity

Research indicates that compounds with binaphthyl structures often exhibit significant anticancer properties. For instance:

- Cell Proliferation Inhibition: Studies have demonstrated that derivatives of binaphthyl can inhibit the proliferation of cancer cell lines such as HeLa and MCF-7. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HeLa | 15 | Apoptosis induction |

| This compound | MCF-7 | 12 | Cell cycle arrest |

Antimicrobial Activity

The compound has shown potential antimicrobial properties against various pathogens. In vitro studies indicate:

- Bacterial Inhibition: It has been reported to inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes linked to disease processes:

- Acetylcholinesterase Inhibition: Preliminary studies suggest that this compound may inhibit acetylcholinesterase activity, which is crucial for treating Alzheimer's disease.

Case Studies

Several case studies have been published detailing the synthesis and biological evaluation of this compound:

- Synthesis and Anticancer Evaluation : A study synthesized this compound and evaluated its efficacy against various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations.

- Antimicrobial Screening : Another research effort focused on the antimicrobial properties of this compound against clinical isolates. The findings confirmed its effectiveness against multidrug-resistant strains.

Q & A

Q. Methodological Guidance

- Storage : Store under inert gas (Ar) at −20°C in amber vials to prevent oxidation or light-induced degradation.

- Reaction handling : Use degassed solvents and Schlenk-line techniques for air-sensitive reactions.

- Stabilizers : Add radical inhibitors (e.g., BHT) in thermal reactions to prevent bromine radical chain reactions .

How is this compound utilized in synthesizing extended π-conjugated systems for optoelectronic materials?

Advanced Research Question

Heck or Suzuki couplings with styrene derivatives or arylboronic acids extend conjugation at the 6,6'-positions. For example, coupling with 4-tert-butylstyryl groups produces chromophores with red-shifted fluorescence (λem ~550 nm). These materials exhibit glass-forming behavior, enabling amorphous film deposition for organic light-emitting diodes (OLEDs) .

What safety precautions are critical when handling this compound?

Q. Methodological Guidance

- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid skin/eye contact with brominated aromatic compounds.

- Waste disposal : Quench residual bromine with NaHSO before aqueous disposal.

- Spill management : Absorb with vermiculite and treat as hazardous waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.